molecular formula C11H15N3O3 B1626957 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 925199-99-1

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1626957
M. Wt: 237.25 g/mol
InChI Key: WZWUUBWUAYZWAC-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, also known as EMMP, is an organic compound that is an important component of many biological and chemical processes. EMMP is a five-membered heterocyclic compound that is composed of a pyrazole ring and a pyrrolidine ring connected by a carboxylic acid group. EMMP is a versatile compound that has a wide range of applications in synthetic chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound serves as an essential precursor in the synthesis of new heterocyclic compounds. For instance, it has been used in the synthesis of pyrazolo[3,4-b]pyridine products through condensation reactions, highlighting its utility in creating N-fused heterocycles with potential biological activities (Ghaedi et al., 2015).

Antiallergic Activity

  • Derivatives synthesized from this compound have shown significant antiallergic activity, as demonstrated in studies focusing on the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, indicating its importance in developing new therapeutic agents (Nohara et al., 1985).

Analytical and Material Science Applications

  • In material science, the compound has been explored for its role in the synthesis of intermediates like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the production of anticoagulants such as apixaban, demonstrating its utility in pharmaceutical manufacturing (Wang et al., 2017).

Chemical Sensing and Detection

  • The compound's derivatives have been investigated for their potential in chemical sensing, such as the development of a fluorescence turn-on chemosensor for the nanomolar detection of Al3+, showcasing its application in environmental monitoring and biological imaging (Naskar et al., 2018).

Antimicrobial and Antimycobacterial Activity

  • Research has also focused on the antimicrobial and antimycobacterial activities of derivatives synthesized from this compound, indicating its relevance in the search for new antibacterial agents (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-14-7(2)4-9(12-14)13-6-8(11(16)17)5-10(13)15/h4,8H,3,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWUUBWUAYZWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N2CC(CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586326
Record name 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

925199-99-1
Record name 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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